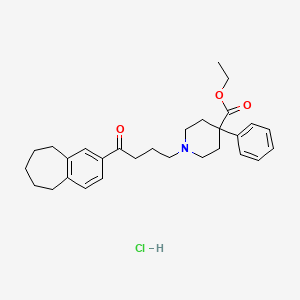
4-Piperidinecarboxylic acid, 1-(4-oxo-4-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)butyl)-4-phenyl-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxylic acid, 1-(4-oxo-4-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)butyl)-4-phenyl-, ethyl ester, hydrochloride is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by its unique structure, which includes a piperidine ring, a benzocycloheptene moiety, and an ethyl ester group. It is often used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-(4-oxo-4-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)butyl)-4-phenyl-, ethyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzocycloheptene moiety and the ethyl ester group. Common reagents used in these reactions include piperidine, benzocycloheptene derivatives, and ethyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 1-(4-oxo-4-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)butyl)-4-phenyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Piperidinecarboxylic acid, 1-(4-oxo-4-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)butyl)-4-phenyl-, ethyl ester, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-(4-oxo-4-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)butyl)-4-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxylic acid derivatives: Compounds with similar piperidine ring structures.
Benzocycloheptene derivatives: Compounds containing the benzocycloheptene moiety.
Ethyl ester derivatives: Compounds with ethyl ester functional groups.
Uniqueness
4-Piperidinecarboxylic acid, 1-(4-oxo-4-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)butyl)-4-phenyl-, ethyl ester, hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
74422-45-0 |
|---|---|
Molecular Formula |
C29H38ClNO3 |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
ethyl 1-[4-oxo-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)butyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C29H37NO3.ClH/c1-2-33-28(32)29(26-12-7-4-8-13-26)17-20-30(21-18-29)19-9-14-27(31)25-16-15-23-10-5-3-6-11-24(23)22-25;/h4,7-8,12-13,15-16,22H,2-3,5-6,9-11,14,17-21H2,1H3;1H |
InChI Key |
PLJASGZYPRFDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCCC(=O)C2=CC3=C(CCCCC3)C=C2)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


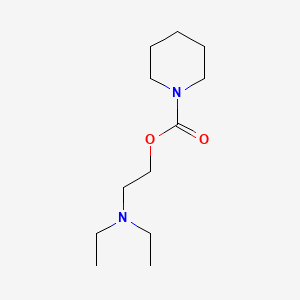
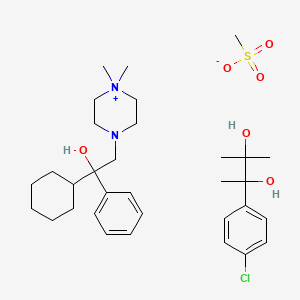
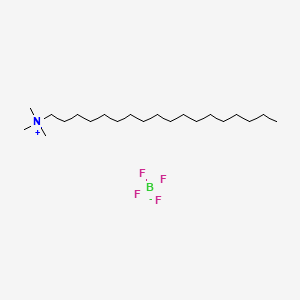
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)
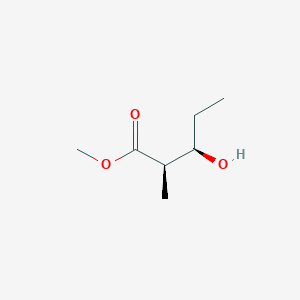



![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
